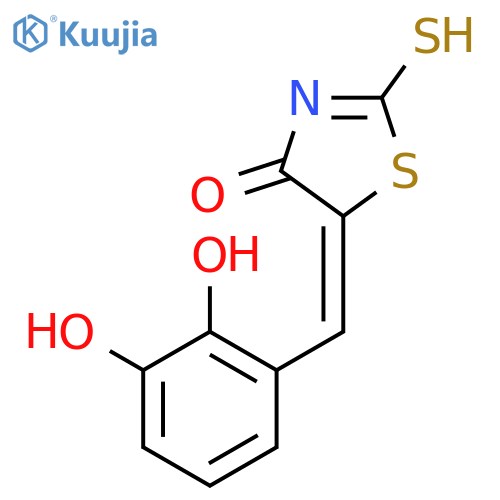

Cas no 590376-71-9 ((5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)

590376-71-9 structure

商品名:(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS番号:590376-71-9

MF:C10H7NO3S2

メガワット:253.297479867935

MDL:MFCD04969084

CID:1085715

PubChem ID:19619454

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 化学的及び物理的性質

名前と識別子

-

- (E)-5-(2,3-Dihydroxybenzylidene)-2-mercaptothiazol-4(5H)-one

- (5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

- (5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one(SALTDATA: FREE)

- 590376-71-9

- (5E)-5-[(2,3-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- AKOS000307343

- ALBB-009134

- MFCD04969084

- AKOS B018383

-

- MDL: MFCD04969084

- インチ: InChI=1S/C10H7NO3S2/c12-6-3-1-2-5(8(6)13)4-7-9(14)11-10(15)16-7/h1-4,12-13H,(H,11,14,15)/b7-4+

- InChIKey: NLLGSRAFJAIEKU-QPJJXVBHSA-N

- ほほえんだ: OC1=CC=CC(/C=C/2\C(NC(S2)=S)=O)=C1O

計算された属性

- せいみつぶんしりょう: 252.98700

- どういたいしつりょう: 252.98673543g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 127Ų

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 479.7±55.0 °C at 760 mmHg

- フラッシュポイント: 243.9±31.5 °C

- PSA: 133.99000

- LogP: 1.43350

- じょうきあつ: 0.0±1.2 mmHg at 25°C

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1266916-1g |

AKOS B018383 |

590376-71-9 | 95% | 1g |

$165 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1266916-5g |

AKOS B018383 |

590376-71-9 | 95% | 5g |

$475 | 2024-06-06 | |

| Matrix Scientific | 040158-500mg |

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |

590376-71-9 | 500mg |

$76.00 | 2023-09-05 | ||

| abcr | AB214968-5g |

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; . |

590376-71-9 | 95% | 5g |

€552.30 | 2025-02-19 | |

| A2B Chem LLC | AG71109-5g |

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5h)-one |

590376-71-9 | 95% | 5g |

$318.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738766-5g |

5-(2,3-Dihydroxybenzylidene)-2-thioxothiazolidin-4-one |

590376-71-9 | 98% | 5g |

¥2302.00 | 2024-05-07 | |

| 1PlusChem | 1P00EEG5-5g |

AKOS B018383 |

590376-71-9 | 95% | 5g |

$358.00 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1266916-1g |

AKOS B018383 |

590376-71-9 | 95% | 1g |

$165 | 2025-02-21 | |

| abcr | AB214968-1 g |

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95% |

590376-71-9 | 1 g |

€179.70 | 2023-07-20 | ||

| TRC | D453915-50mg |

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |

590376-71-9 | 50mg |

$ 50.00 | 2022-06-05 |

(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

590376-71-9 ((5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one) 関連製品

- 99988-45-1((5E)-5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)

- 127378-17-0((5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 81216-14-0(7-bromohept-1-yne)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:590376-71-9)(5E)-5-(2,3-Dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

清らかである:99%

はかる:5g

価格 ($):228.0